molecular formula C22H30N4O2S2 B13359084 N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide

N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide

Cat. No.: B13359084
M. Wt: 446.6 g/mol
InChI Key: UJDORIDKXXBTAD-UHFFFAOYSA-N
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Description

Table 1: Impact of Substituents on Thieno[2,3-d]Pyrimidine Bioactivity

Position Substituent Biological Effect Target Source
2 Sulfanylpropanamide 83.5% FLT3 inhibition at 20 μM Tyrosine kinases
3 Cyclopentyl PDE4B IC₅₀ < 100 nM Phosphodiesterase 4
4 Ethoxycarbonyl Enhanced nucleophilic substitution kinetics Synthetic intermediate

Properties

Molecular Formula

C22H30N4O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C22H30N4O2S2/c1-12(2)22(6,11-23)25-18(27)15(5)30-21-24-19-17(13(3)14(4)29-19)20(28)26(21)16-9-7-8-10-16/h12,15-16H,7-10H2,1-6H3,(H,25,27)

InChI Key

UJDORIDKXXBTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C3CCCC3)C

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Cyclopentyl Ring : Affects the compound's lipophilicity and receptor binding affinity.
  • Thieno[2,3-d]pyrimidine Moiety : Known for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group and the thieno[2,3-d]pyrimidine structure facilitate binding to enzymes or receptors, potentially leading to modulation of their activity. The following mechanisms have been proposed based on available studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Cellular Interaction : The unique structure allows for diverse interactions within cellular environments, potentially affecting cell proliferation and apoptosis.

Summary of Biological Activities

A summary table of the biological activities associated with this compound is presented below:

Activity TypeTarget/EffectReference
Anticancer ActivityInhibition of tumor growth
Antimicrobial ActivityBacterial inhibition
Enzyme InhibitionSpecific enzyme targets
Receptor InteractionModulation of receptor activity

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Anticancer Studies : A study published in MDPI explored the compound's effects on cancer cell lines. Results indicated significant inhibition of cell proliferation in various cancer types, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against a range of bacterial strains. The compound demonstrated a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic .
  • Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key signaling pathways involved in cell survival and apoptosis. This suggests a dual role in both promoting cell death in cancer cells while potentially modulating immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidinone Derivatives

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()

This analog shares the thieno[2,3-d]pyrimidinone core but differs in substituents:

Feature Target Compound Analog
Core substitution 3-Cyclopentyl 3-Cyclohexyl
Side chain N-(1-cyano-1,2-dimethylpropyl) propanamide N-Cyclohexyl propanamide
Molecular formula Not explicitly reported (inferred: ~C24H31N5O2S2) C20H27N3O2S2

Key Implications :

  • Cyclopentyl vs. Cyclohexyl : Cyclohexyl’s larger size may increase steric hindrance, reducing binding affinity to flat enzyme active sites (e.g., kinases) compared to the cyclopentyl group .

Sulfur-Containing Amides ()

Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol) share sulfamoyl or sulfanyl linkages but differ in core structure:

Feature Target Compound Compound
Core Thieno[2,3-d]pyrimidinone Dioxoisoindolinyl + pentanamide
Sulfur group Sulfanyl (thioether) Sulfamoyl (sulfonamide)
Molecular weight ~500–550 g/mol (estimated) 493.53 g/mol

Key Implications :

  • Sulfanyl vs. Sulfamoyl : Sulfamoyl groups are more polar and capable of hydrogen bonding, which may enhance solubility but reduce membrane permeability compared to thioethers .

Stereochemically Complex Amides ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide emphasize stereochemistry and amide diversity:

Feature Target Compound Compounds
Amide linkage Propanamide with branched alkyl Butanamide with tetrahydro-pyrimidinyl
Stereochemistry Not specified Defined R/S configurations
Bioactivity Likely kinase inhibition (inferred) Antibacterial/antiviral (phenoxyacetamido groups)

Key Implications :

  • Branched vs. linear amides : The target’s branched side chain may reduce metabolic degradation compared to linear analogs.

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

  • The thienopyrimidine core is typically synthesized by cyclization reactions involving thiophene derivatives and pyrimidine precursors.
  • A common approach involves:
    • Starting from substituted thiophene carboxylic acid or ester derivatives.
    • Reaction with amidines or guanidine derivatives to form the pyrimidine ring fused to the thiophene.
  • Methyl and cyclopentyl groups are introduced either via alkylation of the thiophene precursor or by using appropriately substituted starting materials.

Formation of the Sulfanyl Linkage

  • The 2-position substitution with a sulfanyl group (–S–) is achieved by nucleophilic substitution.
  • The thienopyrimidine intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position is reacted with a thiol or thiolate nucleophile.
  • This step forms the thioether bond connecting the thienopyrimidine ring to the propanamide side chain.

Preparation of the Propanamide Side Chain

  • The propanamide moiety with the 1-cyano-1,2-dimethylpropyl group is synthesized separately.
  • The key intermediate is typically a 2-substituted propanoic acid or its activated derivative (e.g., acid chloride).
  • The cyano and dimethyl substitutions are introduced via alkylation or cyanation reactions on the appropriate carbon center.
  • The amide bond formation is accomplished by coupling the propanoic acid derivative with an amine bearing the cyano and dimethyl substituents.

Final Coupling and Purification

  • The sulfanyl-substituted thienopyrimidine and the propanamide side chain are coupled under controlled conditions.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Bases like potassium carbonate or triethylamine are used to facilitate nucleophilic substitution.
  • The final product is purified by chromatographic techniques such as column chromatography or preparative HPLC.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thienopyrimidine core synthesis Thiophene derivative + amidine, reflux in ethanol or DMF 70-85 High regioselectivity observed
Sulfanyl linkage formation 2-halothienopyrimidine + thiol, K2CO3, DMF, 80°C 65-75 Requires inert atmosphere
Propanamide side chain synthesis Alkylation with cyanoalkyl halide, amide coupling with acid chloride 60-80 Controlled temperature critical
Final coupling Nucleophilic substitution, base, DMF, 60-90°C 55-70 Purification by chromatography

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern on the thienopyrimidine ring and side chain.
  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.
  • HPLC Purity: Typically >98% after purification.
  • Melting Point: Consistent with literature values for crystalline form.

Perspectives from Varied Sources

  • Patent US10100016B2 details the preparation of condensed ring derivatives including thienopyrimidine compounds with sulfanyl substitutions, emphasizing the use of potassium carbonate as a base and polar aprotic solvents for efficient coupling.
  • Patent WO2014078568A1 discusses methods for synthesizing substituted heterocyclic compounds with therapeutic applications, highlighting the importance of controlling reaction conditions during amide bond formation and nucleophilic substitutions to achieve high purity and yield.
  • Patent US8299246B2 provides insights into pyrazinone and related heterocyclic derivative syntheses, which share mechanistic similarities in ring construction and substitution strategies relevant to the thienopyrimidine scaffold.
  • Patent US20150133425A1 focuses on thienopyrimidine derivatives, describing synthetic routes that involve stepwise construction of the heterocyclic core followed by functional group modifications, which align with the preparation strategy of the target compound.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and eye protection.
  • First aid :
  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with soap and water; consult a physician .
  • Waste disposal : Incinerate in a certified chemical waste facility .

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